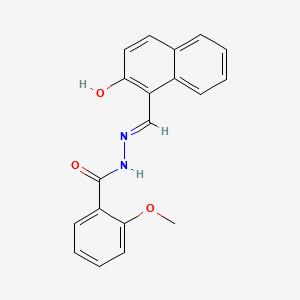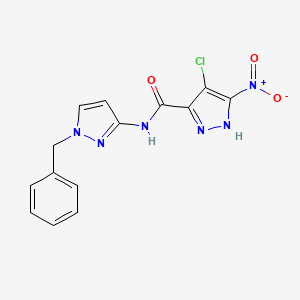![molecular formula C19H20BrClFN3O B10897662 2-(bicyclo[2.2.1]hept-2-yl)-N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10897662.png)
2-(bicyclo[2.2.1]hept-2-yl)-N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BICYCLO[221]HEPT-2-YL-N~1~-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE is a complex organic compound featuring a bicyclic structure combined with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BICYCLO[2.2.1]HEPT-2-YL-N~1~-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE typically involves multiple steps:
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine and a 1,3-diketone.
Coupling Reactions: The bicyclo[2.2.1]heptane core and the pyrazole ring are then coupled using a suitable linker, such as an acetamide group, under specific reaction conditions involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reactions.
Solvent Optimization: Choosing solvents that maximize the solubility of reactants and products.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-BICYCLO[2.2.1]HEPT-2-YL-N~1~-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
2-BICYCLO[2.2.1]HEPT-2-YL-N~1~-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structure.
Organic Synthesis: Utilized as a building block for synthesizing more complex molecules.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and the pyrazole ring allow it to fit into active sites of enzymes, potentially inhibiting their activity. The presence of halogen atoms may enhance its binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane Derivatives: Compounds with similar bicyclic structures.
Pyrazole Derivatives: Compounds containing the pyrazole ring.
Halogenated Benzyl Compounds: Compounds with halogen atoms attached to a benzyl group.
Uniqueness
2-BICYCLO[2.2.1]HEPT-2-YL-N~1~-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE is unique due to the combination of its bicyclic structure, pyrazole ring, and halogenated benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H20BrClFN3O |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C19H20BrClFN3O/c20-15-10-25(9-14-16(21)2-1-3-17(14)22)24-19(15)23-18(26)8-13-7-11-4-5-12(13)6-11/h1-3,10-13H,4-9H2,(H,23,24,26) |
InChI Key |
LFXJNFCJVQGAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CC(=O)NC3=NN(C=C3Br)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide](/img/structure/B10897587.png)

![3-nitro-N-[3-({(2Z)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B10897591.png)
![4-(dimethylamino)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B10897596.png)
![O~2~-[2-(1-Adamantyl)acetyl]-2-thiophenecarbohydroximamide](/img/structure/B10897609.png)
![N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B10897614.png)
![(2E)-2-[2-(hexyloxy)benzylidene]hydrazinecarboxamide](/img/structure/B10897622.png)
![N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10897629.png)
![Ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate](/img/structure/B10897631.png)
![4-bromo-N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10897643.png)


![4-hydroxy-5-{2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10897667.png)
![(2-bromo-6-chloro-4-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10897673.png)
